molecular formula C12H12OS B13549550 4-(Benzo[b]thiophen-3-yl)butanal

4-(Benzo[b]thiophen-3-yl)butanal

Cat. No.: B13549550
M. Wt: 204.29 g/mol
InChI Key: CULCGVRKSBXQOT-UHFFFAOYSA-N
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Description

4-(Benzo[b]thiophen-3-yl)butanal is a valuable chemical building block in medicinal chemistry and drug discovery research. The compound features a benzo[b]thiophene scaffold, a privileged structure in pharmacology known for its versatile biological activities . The reactive aldehyde group serves as a critical handle for further synthetic transformations, allowing researchers to synthesize more complex molecules for biological evaluation . Derivatives of benzo[b]thiophene have demonstrated significant research potential in developing therapeutic agents. Scientific literature and patents indicate that this structural class is found in compounds investigated for a range of applications, including as non-steroidal inhibitors of estrogen receptors relevant to breast cancer research , and as key components in anti-inflammatory agents through dual COX-2/5-LOX inhibition pathways . The compound's utility extends to materials science, where benzothiophene-containing polymers are studied for their conductive properties . This product is intended for research purposes as a chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

4-(1-benzothiophen-3-yl)butanal

InChI

InChI=1S/C12H12OS/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-9H,3-5H2

InChI Key

CULCGVRKSBXQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCCC=O

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Benzo B Thiophen 3 Yl Butanal

Retrosynthetic Approaches and Key Bond Disconnections for the Benzo[b]thiophen-3-yl-butanal Framework

Retrosynthetic analysis of 4-(Benzo[b]thiophen-3-yl)butanal reveals several possible bond disconnections. A primary disconnection can be made at the C-C bond between the benzo[b]thiophene ring and the butanal side chain. This approach simplifies the synthesis into two main challenges: the formation of a functionalized benzo[b]thiophene at the 3-position and the subsequent coupling with a four-carbon aldehyde or its synthetic equivalent.

Construction of the Benzo[b]thiophene Moiety and its Functionalization at the 3-Position

The benzo[b]thiophene core is a privileged structure in numerous biologically active compounds. nih.gov Its synthesis and functionalization are therefore well-established fields of organic chemistry.

Palladium-Catalyzed Coupling Reactions for Benzo[b]thiophene Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the benzo[b]thiophene skeleton. researchgate.netbenthamdirect.com One common approach involves the Sonogashira coupling of a terminal alkyne with an ortho-iodothioanisole, followed by an electrophilic cyclization to yield the 2,3-disubstituted benzo[b]thiophene. acs.orgnih.gov This method offers excellent yields and tolerates a variety of functional groups on the alkyne. acs.orgnih.gov

Alternatively, palladium catalysis can be used to directly couple 2-halothiophenols with alkynes to form 2-substituted benzo[b]thiophenes. rsc.org This process is believed to proceed through a Sonogashira coupling followed by subsequent cyclization. rsc.org

Catalyst SystemReactantsProductYieldReference
Palladium catalysto-Iodothioanisole, Terminal alkyne2,3-Disubstituted benzo[b]thiopheneExcellent acs.orgnih.gov
Pd(II) catalyst2-Iodothiophenol, Phenylacetylene2-Substituted benzo[b]thiopheneUp to 87% rsc.org
Palladium catalyst2-Benzo[b]thiophene aluminum, Heteroaryl/Alkynyl bromides2-Heteroaryl/Alkynyl benzo[b]thiopheneNot specified benthamdirect.com

Cyclization Reactions for Benzo[b]thiophene Formation

A variety of cyclization reactions can be employed to construct the benzo[b]thiophene ring system.

Electrophilic Cyclization: This is a widely used method that involves the cyclization of o-alkynyl thioanisoles. nih.gov Various electrophiles, such as iodine, bromine, and N-bromosuccinimide (NBS), can be used to promote the cyclization. acs.orgnih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been effectively used for this purpose, allowing for the introduction of a thiomethyl group at the 3-position under mild conditions. organic-chemistry.orgacs.orgacs.org This method is particularly attractive as it provides high yields and tolerates a range of functional groups. acs.orgacs.org

Photochemical Cyclization: Iodine-promoted photochemical cyclization of 4,5-diaryl-substituted thiophenes offers an efficient route to fused benzo[b]thiophene derivatives. thieme-connect.com This method has been shown to be more effective than oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation for certain substrates. thieme-connect.com The irradiation of benzo[b]thiophenes in the presence of acetylenes can also lead to addition products. acs.org

Cyclization MethodStarting MaterialKey Reagent/ConditionProductReference
Electrophilic Cyclizationo-(1-Alkynyl)thioanisoleI₂, Br₂, NBS, p-O₂NC₆H₄SCl, PhSeCl2,3-Disubstituted benzo[b]thiophene acs.orgnih.gov
Electrophilic Cyclizationo-Alkynyl thioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborate3-(Methylthio)-2-substituted benzo[b]thiophene organic-chemistry.orgacs.orgacs.org
Photochemical Cyclization4,5-Diaryl-substituted thiophene (B33073)Iodine, LightFused benzo[b]thiophene thieme-connect.com
Visible-light-promoted CyclizationDisulfides, AlkynesVisible lightBenzo[b]thiophene rsc.org
Electrochemically-promoted CyclizationSulfonhydrazides, Internal alkynesElectrochemical conditionsBenzo[b]thiophene-1,1-dioxide nih.gov

Rhodium-Catalyzed Three-Component Coupling Strategies for Benzo[b]thiophene Derivatives

Rhodium catalysts have been utilized in the synthesis of benzo[b]thiophene derivatives. One notable example is the three-component reaction of α-phenylthioisobutyrophenone with other reactants to yield thiolated benzo-fused heteroarenes. mdpi.com Another rhodium-catalyzed process involves the cyclization of (ortho-alkynyl)phenyl sulfides in the presence of isocyanates to produce benzo[b]thiophene-3-carboxamides under mild conditions. oup.com Furthermore, rhodium(III)-catalyzed dehydrogenative annulation of thiophen-2-carboxamides with alkynes provides access to multiply substituted benzo[c]thiophenes. nih.govacs.org

Introduction and Elaboration of the Butanal Side Chain

Once the benzo[b]thiophene core is established, the next critical step is the introduction and elaboration of the butanal side chain at the 3-position.

Carbon-Carbon Bond Forming Reactions

A powerful strategy for introducing the butanal side chain is through the homologation of an aryl ketone. nih.govresearchgate.netresearchgate.net This can be achieved via a transition metal-catalyzed C-C bond cleavage of an appropriate aryl ketone precursor, followed by a cross-coupling reaction with an alkenol. nih.govresearchgate.net This method allows for the multi-carbon extension of an aryl ketone to a long-chain aldehyde. nih.govresearchgate.netresearchgate.net Specifically, aryl ketones can be homologated to long-chain aldehydes using primary allylic alcohols. researchgate.net This transformation is significant as it provides direct access to the desired aldehyde functionality. The use of a pyridine-oxazoline ligand has been shown to be crucial in some palladium-catalyzed transformations of aryl ketones via C-C bond activation. nih.gov

For instance, a 3-acetylbenzo[b]thiophene could serve as a precursor. Through a ligand-promoted C-C bond cleavage and subsequent coupling with a suitable C3 alkenol, the butanal side chain can be constructed. This process offers high regioselectivity and is compatible with various functional groups. nih.govresearchgate.net

Directed Functionalization of Alkenes/Alkynes towards Butanal Precursors

The synthesis of this compound can be strategically approached by first introducing a four-carbon unsaturated side chain onto the benzo[b]thiophene core, followed by its conversion to the aldehyde. This two-stage approach allows for the use of powerful and well-understood reactions for both C-C bond formation and subsequent functional group interconversion.

A primary method for introducing the side chain involves the cross-coupling of a 3-halobenzo[b]thiophene with an appropriate four-carbon alkene or alkyne. 3-Halobenzo[b]thiophenes are readily accessible precursors, often synthesized via the electrophilic cyclization of 2-alkynylthioanisoles. nih.gov For instance, a Sonogashira coupling between 3-iodobenzo[b]thiophene (B1338381) and a terminal alkyne like but-3-yn-1-ol can install the required carbon skeleton.

Once the unsaturated precursor, such as 3-(but-3-en-1-yl)benzo[b]thiophene or 3-(but-3-yn-1-yl)benzo[b]thiophene, is synthesized, the terminal alkene or alkyne must be converted into an aldehyde. Key methodologies for this transformation include hydroformylation for alkenes and hydroboration-oxidation for alkynes.

Hydroformylation of 3-(But-3-en-1-yl)benzo[b]thiophene: This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the butenyl side chain. The reaction is typically catalyzed by rhodium or cobalt complexes. A significant challenge is controlling the regioselectivity to favor the formation of the linear aldehyde (butanal) over the branched isomer. The choice of ligands on the metal catalyst is crucial for directing this selectivity.

Hydroboration-Oxidation of 3-(But-3-yn-1-yl)benzo[b]thiophene: This is a classic and highly reliable method for the anti-Markovnikov hydration of a terminal alkyne to an aldehyde. The reaction proceeds in two steps: first, the addition of a borane (B79455) reagent (like borane-tetrahydrofuran (B86392) complex or 9-BBN) across the triple bond, followed by oxidation with hydrogen peroxide under basic conditions. This sequence reliably yields the desired terminal aldehyde.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Integrating green chemistry principles into the synthesis of this compound is essential for developing environmentally and economically viable processes. This involves considerations from the choice of starting materials to the types of catalysts and reaction media used.

Several strategies can be employed to enhance the sustainability of the synthesis:

Catalysis: Employing catalytic rather than stoichiometric reagents improves atom economy and reduces waste. The use of photocatalysis or electrochemical methods for the initial construction of the benzothiophene (B83047) ring are emerging green alternatives. organic-chemistry.org For instance, electrochemical synthesis of C-3-sulfonated benzothiophenes proceeds under oxidant- and catalyst-free conditions, showcasing a green approach to precursor synthesis. organic-chemistry.org

Solvent Choice: Minimizing or replacing hazardous organic solvents is a core principle of green chemistry. Reactions can be designed to occur in greener solvents like ethanol (B145695), water, or even under solvent-free conditions. nih.govorganic-chemistry.org For example, the synthesis of 3-halobenzo[b]thiophenes has been demonstrated using ethanol as a solvent. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Hydroformylation is an excellent example of an atom-economical reaction, as all atoms of the reactants (alkene, CO, H₂) are incorporated into the product. Domino reactions, which combine multiple transformations into a single step, are also highly atom-economical and can be used to build complex benzothiophene structures. nih.gov

Use of Safer Reagents: Whenever possible, hazardous reagents should be replaced with safer alternatives. A notable example is the use of sodium halides with a copper(II) sulfate (B86663) catalyst for the halocyclization to form 3-halobenzo[b]thiophenes, which avoids the use of more hazardous elemental halogens like Br₂ or I₂. nih.gov

The following table summarizes potential green approaches for the key synthetic steps.

Synthetic StepConventional MethodGreen AlternativeGreen Principle Addressed
Benzothiophene Ring FormationClassical multi-step synthesisMetal-free C-H functionalization/cyclization nih.govSafer Chemistry, Atom Economy
Halogenation of BenzothiopheneUse of Br2 or I2CuSO4/NaX in Ethanol nih.govSafer Reagents, Safer Solvents
Side-Chain FunctionalizationMulti-step functional group interconversionCatalytic HydroformylationAtom Economy, Catalysis

By combining these strategies, a synthetic pathway for this compound can be designed that is not only efficient and selective but also aligns with the principles of modern, sustainable chemical manufacturing.

Chemical Reactivity and Transformative Reactions of 4 Benzo B Thiophen 3 Yl Butanal

Reactivity at the Butanal Carbonyl Group

The aldehyde functional group in the butanal side chain is a primary site for chemical reactions, readily undergoing nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions to the Aldehyde

The carbonyl carbon of the aldehyde in 4-(Benzo[b]thiophen-3-yl)butanal is electrophilic and thus susceptible to attack by various nucleophiles. This class of reactions is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.

For instance, organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to form secondary alcohols after an aqueous workup. The general scheme for such a reaction is depicted below:

Generated code

Similarly, cyanide ions (from sources like KCN or NaCN) can add to the aldehyde to form a cyanohydrin, a versatile intermediate that can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

The stereochemical outcome of these nucleophilic additions can often be predicted using models like the Felkin-Anh model, especially when stereocenters are present in the vicinity of the carbonyl group. nih.gov

Aldol (B89426) Condensation and Related Carbonyl Condensation Reactions

The presence of α-hydrogens on the butanal chain makes this compound capable of participating in aldol condensations. magritek.com Under basic or acidic conditions, the aldehyde can react with itself (a self-aldol reaction) or with another enolizable or non-enolizable carbonyl compound (a crossed-aldol reaction).

In a typical base-catalyzed aldol condensation, a base abstracts an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. magritek.com The initial product is a β-hydroxy aldehyde, which can often dehydrate upon heating or under acidic/basic conditions to yield an α,β-unsaturated aldehyde. libretexts.orgnih.gov

Table 1: Examples of Aldol Condensation Products

Reactant 1Reactant 2Product (after dehydration)
This compoundThis compound2-(Benzo[b]thiophen-3-ylmethyl)-4-(benzo[b]thiophen-3-yl)but-2-enal
This compoundAcetone6-(Benzo[b]thiophen-3-yl)hept-4-en-2-one
This compoundBenzaldehyde2-(Benzo[b]thiophen-3-ylmethyl)-3-phenylprop-2-enal

This table presents hypothetical products based on known aldol condensation reactions.

Other related condensation reactions include the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to form an alkene, and the Horner-Wadsworth-Emmons reaction, which provides excellent stereocontrol in the formation of the new double bond.

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized or reduced to afford other important functional groups.

Oxidation: Common oxidizing agents can convert the aldehyde to a carboxylic acid. These include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate and sulfuric acid (Jones reagent).

Silver oxide (Ag₂O), as used in the Tollens' test.

The product of this oxidation is 4-(Benzo[b]thiophen-3-yl)butanoic acid.

Reduction: The aldehyde can be reduced to a primary alcohol, 4-(Benzo[b]thiophen-3-yl)butan-1-ol. Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst). researchgate.net

Reactivity of the Benzo[b]thiophene Moiety in this compound

The benzo[b]thiophene ring system is an aromatic heterocycle that exhibits its own characteristic reactivity, primarily involving electrophilic substitution and metal-mediated coupling reactions. chemicalbook.com

Electrophilic Aromatic Substitution Reactions

Benzo[b]thiophene is a π-electron-rich heterocycle and undergoes electrophilic aromatic substitution. researchgate.net Unlike thiophene (B33073), where substitution preferentially occurs at the α-position (C2), electrophilic attack on benzo[b]thiophene typically occurs at the β-position (C3). researchgate.netcdnsciencepub.com However, since the 3-position is already substituted in this compound, electrophilic attack will be directed to other positions on the ring system.

The directing influence of the existing 3-alkyl substituent and the fused benzene (B151609) ring will determine the regioselectivity of further substitutions. The order of reactivity for electrophilic substitution on the unsubstituted benzo[b]thiophene ring is generally 3 > 2 > 6 > 5 > 4 > 7. researchgate.net With the 3-position blocked, substitution is likely to occur at the 2-position or on the benzene portion of the molecule.

Table 2: Common Electrophilic Aromatic Substitution Reactions on Benzo[b]thiophene Systems

ReactionReagentTypical Product
NitrationHNO₃/H₂SO₄Nitrobenzo[b]thiophene derivative
HalogenationBr₂ or Cl₂ with a Lewis acidHalogenated benzo[b]thiophene derivative nih.gov
Friedel-Crafts AcylationAcyl chloride/AlCl₃Acylbenzo[b]thiophene derivative
SulfonationFuming H₂SO₄Benzo[b]thiophenesulfonic acid derivative

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) on Benzo[b]thiophene-Substituted Systems

To perform cross-coupling reactions on the benzo[b]thiophene ring of this compound, it would first need to be functionalized with a halide (e.g., bromine or iodine) or a triflate group. These halogenated or triflated benzo[b]thiophenes can then serve as substrates in various palladium-catalyzed cross-coupling reactions. kfupm.edu.samdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-benzo[b]thiophene with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for forming new carbon-carbon bonds and attaching aryl or vinyl substituents to the benzo[b]thiophene core. mdpi.com

Sonogashira Coupling: This reaction couples a halo-benzo[b]thiophene with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This is a highly effective method for introducing alkynyl groups onto the heterocyclic system.

These cross-coupling reactions are invaluable for the synthesis of complex molecules containing the benzo[b]thiophene scaffold, finding applications in materials science and medicinal chemistry. researchgate.net

Intramolecular Cyclization and Annulation Strategies Involving both Functional Groups

The bifunctional nature of this compound, possessing both a reactive aldehyde group and an electron-rich benzothiophene (B83047) ring system, presents a unique platform for the construction of novel polycyclic heteroaromatic compounds through intramolecular cyclization and annulation reactions. These transformations, which involve the simultaneous participation of both the aldehyde moiety and the benzothiophene core, offer a powerful strategy for synthesizing complex molecular architectures with potential applications in medicinal chemistry and materials science.

One of the most promising intramolecular cyclization strategies for this compound is the acid-catalyzed intramolecular electrophilic aromatic substitution, a variant of the Friedel-Crafts reaction. wikipedia.orgnih.gov In this approach, the aldehyde group is first activated by a Lewis or Brønsted acid, rendering the carbonyl carbon sufficiently electrophilic to be attacked by the nucleophilic benzothiophene ring. The position of electrophilic attack on the benzothiophene ring can be influenced by the substitution pattern of the benzene ring. Generally, electrophilic substitution on the benzothiophene ring occurs preferentially at the C2 or C4 position.

Another significant intramolecular transformation is a Pictet-Spengler-type reaction. depaul.eduyoutube.com This reaction would first require the conversion of the butanal side chain into an amine via reductive amination. The resulting 4-(benzo[b]thiophen-3-yl)butan-1-amine (B13594961) can then undergo an acid-catalyzed cyclization. The iminium ion intermediate, formed from the amine, would be attacked by the electron-rich benzothiophene ring to yield a new heterocyclic ring fused to the benzothiophene core. The regioselectivity of this cyclization would again depend on the specific reaction conditions and the substitution on the benzothiophene ring.

The following table summarizes potential intramolecular cyclization strategies for this compound and its derivatives:

Reaction TypeStarting MaterialProductReagents and Conditions
Intramolecular Friedel-Crafts Acylation4-(Benzo[b]thiophen-3-yl)butanoic acidFused polycyclic ketonePolyphosphoric acid (PPA), heat
Pictet-Spengler Reaction4-(Benzo[b]thiophen-3-yl)butan-1-amineFused tetracyclic amineAcid catalyst (e.g., HCl, TFA), heat

Mechanisms of Key Reactions Involving this compound

The intramolecular cyclization reactions of this compound and its derivatives are governed by well-established mechanistic principles of electrophilic aromatic substitution and condensation reactions.

Mechanism of Intramolecular Friedel-Crafts-type Cyclization:

The intramolecular Friedel-Crafts-type cyclization of this compound, after oxidation to the corresponding carboxylic acid, would proceed through the following steps:

Formation of the Acylium Ion: In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), the carboxylic acid is protonated and subsequently loses a molecule of water to form a highly electrophilic acylium ion.

Electrophilic Attack: The acylium ion is then attacked by the electron-rich benzothiophene ring. The attack can occur at either the C2 or C4 position, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Rearomatization: A proton is then eliminated from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the benzothiophene ring and yielding the final cyclized ketone product.

Mechanism of the Pictet-Spengler Reaction:

For the Pictet-Spengler reaction, the butanal must first be converted to the corresponding amine. The subsequent cyclization mechanism is as follows:

Iminium Ion Formation: The primary amine, derived from the reductive amination of this compound, condenses with an aldehyde (or the butanal itself could undergo a self-condensation under certain conditions) in the presence of an acid catalyst to form a Schiff base. This Schiff base is then protonated to generate a highly electrophilic iminium ion. depaul.edu

Electrophilic Attack: The electron-rich benzothiophene ring acts as a nucleophile and attacks the iminium ion. This intramolecular electrophilic substitution leads to the formation of a new carbon-carbon bond and a spirocyclic intermediate.

Rearrangement and Rearomatization: The spirocyclic intermediate then undergoes a rearrangement, followed by the loss of a proton, to restore the aromaticity of the benzothiophene ring and form the final tetracyclic product. depaul.edu

The understanding of these reaction mechanisms is crucial for predicting the outcome of synthetic transformations and for the rational design of novel heterocyclic compounds based on the this compound scaffold.

Derivatization and Analogue Development from 4 Benzo B Thiophen 3 Yl Butanal

Transformations to Alcohols, Carboxylic Acids, and Esters

The aldehyde moiety can be readily converted into other oxygen-containing functional groups, including alcohols, carboxylic acids, and esters. These derivatives are fundamental building blocks for more complex molecules.

Alcohols: The reduction of the aldehyde group yields the corresponding primary alcohol, 4-(Benzo[b]thiophen-3-yl)butan-1-ol. This transformation is typically achieved with high efficiency using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting alcohol introduces a hydroxyl group, which can increase polarity and serve as a site for further functionalization, such as etherification or esterification.

Carboxylic Acids: Oxidation of the butanal side chain leads to the formation of 4-(Benzo[b]thiophen-3-yl)butanoic acid. This conversion can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The introduction of the carboxylic acid group dramatically increases the acidity and polarity of the molecule, making it a key intermediate for the synthesis of amides and esters. Studies on the oxidation of similar keto-acids, such as 4-oxo-4-phenyl butanoic acid, demonstrate the feasibility of such transformations. orientjchem.org

Esters: The 4-(Benzo[b]thiophen-3-yl)butanoic acid can be converted to its corresponding esters through reactions like the Fischer esterification. quora.com This acid-catalyzed reaction with an alcohol (e.g., ethanol (B145695), methanol) yields an ethyl or methyl ester, respectively. This functional group modification is useful for modulating lipophilicity and can act as a protecting group for the carboxylic acid.

Table 1: Transformations to Oxygen-Containing Derivatives

Starting Material Reaction Type Typical Reagents Product Class
4-(Benzo[b]thiophen-3-yl)butanal Reduction Sodium borohydride (NaBH₄) Primary Alcohol
This compound Oxidation Potassium permanganate (KMnO₄) Carboxylic Acid

Synthesis of Amine and Imine Derivatives

The carbonyl group of this compound is an excellent electrophile for reactions with nitrogen-based nucleophiles, leading to the formation of imines (Schiff bases) and amines.

Imines (Schiff Bases): The condensation of this compound with a primary amine under appropriate conditions results in the formation of an imine. These benzo[b]thiophene-derived Schiff bases are of interest as ligands for metal complexes, which have been shown to possess a range of biological activities. rsc.org The formation of the C=N double bond introduces rigidity and alters the electronic properties of the side chain.

Amines: Through reductive amination, the butanal can be converted into various primary, secondary, or tertiary amines. This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ using reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. For example, reaction with ammonia (B1221849) would yield the primary amine, while reaction with a primary amine would yield a secondary amine. This transformation is a powerful method for introducing basic nitrogen atoms into the molecular structure, significantly impacting its pharmacological profile. The general strategy of reductive amination is well-established for various ketones and aldehydes. sioc-journal.cn

Table 2: Synthesis of Nitrogen-Containing Derivatives

Starting Material Reaction Type Typical Reagents Product Class
This compound Imine Formation Primary Amine (R-NH₂) Imine (Schiff Base)

Heterocyclic Annulations Utilizing the Butanal Side Chain

The butanal side chain provides the necessary carbon framework for constructing new heterocyclic rings fused or attached to the parent benzo[b]thiophene system. These annulation reactions create complex, polycyclic structures.

Fischer Indole (B1671886) Synthesis: The butanal can serve as the carbonyl component in the Fischer indole synthesis. wikipedia.orgnih.gov Reaction with a substituted phenylhydrazine (B124118) under acidic conditions would first form a phenylhydrazone. This intermediate, upon heating in the presence of an acid catalyst like polyphosphoric acid, can undergo a uwaterloo.cauwaterloo.ca-sigmatropic rearrangement to generate a new indole ring system, resulting in a benzo[b]thienyl-substituted indole. taylorandfrancis.comrsc.org

Pictet-Spengler Reaction: While the butanal itself is not a direct substrate, it can be used to construct the necessary precursor for a Pictet-Spengler reaction. nih.govmdpi.com A plausible two-step sequence involves the initial reductive amination of this compound with tryptamine. researchgate.net The resulting secondary amine is a β-arylethylamine derivative, which can then undergo an acid-catalyzed intramolecular cyclization (the Pictet-Spengler reaction) to form a complex tetracyclic tetrahydro-β-carboline structure. nsf.govmdpi.com

Table 3: Heterocyclic Annulation Strategies

Starting Material Reaction Type Key Reagents/Intermediates Resulting Heterocycle
This compound Fischer Indole Synthesis Phenylhydrazine, Acid Catalyst Benzo[b]thienyl-indole

Development of Extended Conjugated Systems and Polymeric Precursors

The aldehyde functionality is a useful anchor point for carbon-carbon bond-forming reactions that can extend the π-conjugated system of the benzo[b]thiophene core.

Knoevenagel Condensation: A prime example is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. bhu.ac.innih.gov This reaction creates a new carbon-carbon double bond (C=C) conjugated with the benzo[b]thiophene ring, leading to a product like 2-(4-(benzo[b]thiophen-3-yl)butylidene)malononitrile. This extension of the π-system typically results in a bathochromic (red) shift in the UV-visible absorption spectrum and can induce or enhance fluorescence. A variety of catalysts, including heterogeneous ones, can be employed to facilitate this transformation efficiently. nih.govorganic-chemistry.org

Polymeric Precursors: Thiophene-based aldehydes are valuable monomers for the synthesis of functional conjugated polymers. acs.org The derivative from the Knoevenagel condensation, for instance, could be further modified to incorporate polymerizable groups. Alternatively, the aldehyde itself could be used in polymerization reactions that specifically target aldehyde functionalities. The resulting polymers, incorporating the electron-rich benzo[b]thiophene unit, are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics. uwaterloo.canih.govrsc.orgrsc.org

Table 4: Development of Extended π-Systems

Starting Material Reaction Type Key Reagents Product Type
This compound Knoevenagel Condensation Malononitrile, Base (e.g., Piperidine) Extended Conjugated System

Structure-Reactivity and Structure-Property Relationships in this compound Analogues

The derivatization of this compound allows for a systematic investigation of structure-reactivity and structure-property relationships.

Structure-Reactivity: The reactivity of the benzo[b]thiophene ring system is influenced by the nature of the side chain. The electron-donating character of the thiophene (B33073) sulfur atom generally activates the ring towards electrophilic substitution. However, the specific functional group on the butanal side chain can modulate this reactivity. For instance, converting the aldehyde to a carboxylic acid may slightly deactivate the ring, whereas conversion to an amine could enhance its nucleophilicity. Studies on the substitution patterns of various benzo[b]thiophene derivatives show that electrophilic attack can occur at multiple positions, with the outcome depending on both the substituent and reaction conditions. rsc.orgrsc.org

Structure-Property: The physical, optical, and electronic properties of the analogues are directly tied to their structure.

Polarity and Solubility: Conversion of the relatively nonpolar butanal to an alcohol or carboxylic acid introduces hydrogen bonding capabilities, increasing polarity and potential aqueous solubility.

Biological Activity: The introduction of amine or imine functionalities can create new interactions with biological targets. Schiff base derivatives, for example, can form metal complexes with potential antimicrobial or anticancer properties. rsc.orgnih.gov

Optical and Electronic Properties: Extending the π-conjugation through reactions like the Knoevenagel condensation directly impacts the molecule's interaction with light, altering its color and fluorescence. mdpi.com The development of polymers from these precursors aims to harness the semiconducting properties of the benzo[b]thiophene core for applications in organic electronics. rsc.orgmdpi.com The charge transport characteristics of such materials are highly dependent on the molecular structure and intermolecular packing in the solid state.

Advanced Spectroscopic and Analytical Characterization of 4 Benzo B Thiophen 3 Yl Butanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 4-(Benzo[b]thiophen-3-yl)butanal, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the precise connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR Chemical Shift Analysis and Multiplicitydocbrown.infodocbrown.info

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the benzothiophene (B83047) core and the butanal side chain. The aromatic protons on the benzo[b]thiophene ring typically appear in the downfield region (δ 7.0-8.0 ppm). The proton at the C2 position of the thiophene (B33073) ring is particularly characteristic. The aldehydic proton (CHO) is expected to be the most downfield signal in the aliphatic region, appearing as a triplet around δ 9.8 ppm due to coupling with the adjacent CH₂ group. The methylene (B1212753) (CH₂) groups of the butyl chain would show complex multiplicity and chemical shifts influenced by their proximity to the aromatic ring and the aldehyde group.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the aldehyde is highly deshielded and would appear significantly downfield (around δ 202 ppm). najah.edu The carbon atoms of the benzo[b]thiophene ring would resonate in the aromatic region (δ 120-140 ppm). The aliphatic carbons of the butanal chain would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on the analysis of butanal and benzo[b]thiophene derivatives.

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aldehyde (CHO)~9.8 (t)~202.8 najah.edu
α-CH₂ (to CHO)~2.5 (dt)~45.8 najah.edu
β-CH₂~2.0 (quint)~15.7 najah.edu
γ-CH₂ (to Ar)~3.0 (t)~29.4 beilstein-journals.org
Benzothiophene H~7.2-8.1 (m)~120-140
Benzothiophene C---~120-140

Note: Multiplicity is indicated as (t) for triplet, (dt) for doublet of triplets, (quint) for quintet, and (m) for multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationshipsdocbrown.info

To confirm the assignments from one-dimensional NMR, a series of two-dimensional (2D) experiments are essential. osti.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the aldehydic proton and the α-CH₂ protons, and sequentially along the butyl chain (α-CH₂ to β-CH₂, β-CH₂ to γ-CH₂), confirming the butanal fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal in the butyl chain and the aromatic ring to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Crucially, it would establish the connection between the side chain and the aromatic system by showing a correlation from the γ-CH₂ protons to the C3 carbon of the benzo[b]thiophene ring. nih.gov Correlations from the aldehydic proton to the β-carbon would also be visible.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. nih.gov For a flexible molecule like this compound, it can help understand the preferred conformation of the side chain relative to the aromatic ring system.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry)nih.govyoutube.comdocbrown.infonist.gov

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₁₂H₁₂OS), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺˙), confirming its elemental formula. researchgate.net The expected exact mass is approximately 204.0660 g/mol .

Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation. The molecular ion peak at m/z 204 would be observed. Key fragmentation pathways for the butanal side chain include:

α-cleavage: Loss of the formyl radical (•CHO) to give a fragment at m/z 175, or loss of a propyl radical to give a fragment at m/z 161.

McLafferty Rearrangement: This is a characteristic fragmentation for aldehydes and ketones with a γ-hydrogen. It would lead to the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 162.

Fragmentation of the benzo[b]thiophene core itself can also occur, with characteristic ions for thianaphthene (B1666688) derivatives appearing at m/z 147 and m/z 97. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysisnih.govyoutube.comdocbrown.inforesearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational frequencies.

The most prominent and diagnostic peak in the IR spectrum of this compound would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, expected around 1720-1740 cm⁻¹. The presence of an aldehyde is further confirmed by two weak C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. Other expected vibrations include:

Aromatic C-H stretch: Above 3000 cm⁻¹.

Aliphatic C-H stretch: Below 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region. ekb.eg

C-S stretching: Weaker bands in the fingerprint region.

Raman spectroscopy would also show the characteristic C=O and aromatic ring vibrations, often providing complementary information, especially for the symmetric vibrations of the benzothiophene ring system. ekb.eg

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aldehyde C-HStretch~2820 and ~2720Weak
Aromatic C-HStretch>3000Medium-Weak
Aliphatic C-HStretch<3000Medium
Aldehyde C=OStretch~1725Strong
Aromatic C=CStretch~1450-1600Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extentyoutube.comdocbrown.inforesearchgate.netrsc.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of π-conjugation. The benzo[b]thiophene moiety is the primary chromophore in this compound. It is expected to exhibit strong absorptions in the UV region due to π → π* transitions within the conjugated aromatic system. The absorption maxima (λ_max) would be similar to those of other substituted benzothiophenes.

Additionally, the aldehyde group contains a non-bonding pair of electrons on the oxygen atom and a π-system in the carbonyl double bond. This allows for a weak, longer-wavelength absorption corresponding to an n → π* transition, which may appear as a shoulder on the tail of the much stronger π → π* absorption bands. nist.gov The solvent used can influence the position of these absorption maxima.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS, HPLC)youtube.comnist.gov

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for assessing its final purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is an excellent technique for both separation and identification. The retention time from the GC provides a measure of purity, while the coupled mass spectrometer provides structural confirmation of the eluting peak. It is particularly useful for monitoring the progress of the reaction synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for the purification and purity analysis of non-volatile or thermally sensitive compounds. For this compound, reverse-phase HPLC with a UV detector set to one of the compound's λ_max values would be a standard method for purity assessment. The area of the peak corresponding to the product is proportional to its concentration, allowing for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is particularly useful for analyzing complex reaction mixtures and for the separation and identification of isomers or closely related derivatives. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

While single-crystal X-ray diffraction data for this compound itself is not prominently available in published literature, the solid-state architecture of its derivatives offers significant insights into the molecular conformation and packing of benzothiophene-containing compounds. Analysis of these derivatives reveals key structural features, such as the planarity of the benzothiophene ring and the orientation of substituents, which are crucial for understanding their physical and biological properties.

A notable example is the crystallographic study of 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile , a derivative that incorporates the core benzo[b]thiophene moiety. researchgate.netuky.edu The analysis of this compound provides a valuable model for the conformational behavior of the 3-substituted benzothiophene group in a crystalline environment.

Crystallographic data for other benzothiophene derivatives, such as 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, further underscore the planarity of the thiophene ring within the fused system. juniperpublishers.com Such studies provide precise measurements of bond lengths, bond angles, and unit cell parameters, which are fundamental to understanding the solid-state properties of this class of compounds.

The table below summarizes key crystallographic data for a representative derivative, illustrating the detailed structural information that can be obtained through X-ray diffraction analysis.

Interactive Data Table: Crystallographic Data for 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile

ParameterValue
Molecular Formula C₁₅H₁₆N₂S
Crystal System Monoclinic
Space Group P2₁/c
Conformation Piperidine ring in chair form
Substituent Position Benzo[b]thiophene group in equatorial position
Substituent Position Nitrile group in axial position

Computational and Theoretical Investigations of 4 Benzo B Thiophen 3 Yl Butanal

Quantum Chemical Calculations for Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4-(Benzo[b]thiophen-3-yl)butanal. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's electronic structure and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govepstem.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

The distribution of these orbitals provides insight into the reactive sites of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[b]thiophene ring system, particularly the sulfur atom and the fused benzene (B151609) ring. The LUMO, conversely, would likely be distributed over the entire conjugated system, including the butanal side chain, indicating potential sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.45

Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Energetics

Density Functional Theory (DFT) is a widely used computational method to explore the mechanisms of chemical reactions involving this compound. nih.govnih.gov By calculating the potential energy surface, researchers can identify the most favorable reaction pathways, locate transition state structures, and determine the activation energies.

For instance, DFT calculations can be used to study the oxidation of the aldehyde group or electrophilic substitution reactions on the benzo[b]thiophene ring. These studies provide detailed energetic profiles of the reactions, including the energies of reactants, intermediates, transition states, and products. This information is invaluable for understanding reaction kinetics and for designing synthetic routes.

Table 2: Calculated Energetics for a Hypothetical Reaction of this compound
SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.7
Intermediate-5.2
Product-20.1

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the conformational flexibility of this compound and its interactions with other molecules. nih.govmdpi.com By simulating the motion of atoms over time, MD can reveal the preferred conformations of the butanal side chain relative to the rigid benzo[b]thiophene ring system.

These simulations also provide insights into intermolecular interactions, such as those with solvent molecules or biological macromolecules. Understanding these interactions is crucial, for example, in the context of drug design, where the binding of a molecule to a receptor is governed by non-covalent forces. mdpi.com The results of MD simulations can help to rationalize the behavior of the compound in different environments.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. epstem.netnih.govnih.govjetir.org For this compound, theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

These predicted spectra can be compared with experimental data to confirm the structure of the compound and to aid in the assignment of spectral features. researchgate.net For example, calculated ¹H and ¹³C NMR chemical shifts can help to assign specific signals to the protons and carbons in the molecule. Similarly, calculated IR frequencies can be correlated with the vibrational modes of the functional groups present.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (aldehyde-H, ppm)9.789.80
¹³C NMR (carbonyl-C, ppm)202.1202.5
IR (C=O stretch, cm⁻¹)17251728
UV-Vis (λmax, nm)265264

Aromaticity Analysis of the Benzo[b]thiophene System

The benzo[b]thiophene core of this compound is an aromatic system, and its degree of aromaticity can be quantified using computational methods. nih.govresearchgate.net Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations and the Harmonic Oscillator Model of Aromaticity (HOMA) can be applied.

Structure-Energy Relationships and Thermodynamic Stability Studies

Computational chemistry allows for the systematic investigation of structure-energy relationships in this compound. By calculating the energies of different conformers and isomers, it is possible to determine their relative thermodynamic stabilities.

These studies can reveal the most stable conformation of the butanal side chain and the energetic penalties associated with conformational changes. Furthermore, the calculation of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy provides a comprehensive understanding of the compound's stability under various conditions.

Applications of 4 Benzo B Thiophen 3 Yl Butanal and Its Derivatives in Materials Science and Catalysis

Role as a Key Synthetic Intermediate for Advanced Organic Materials

Currently, there is a lack of specific studies in the public domain that identify 4-(Benzo[b]thiophen-3-yl)butanal as a key synthetic intermediate for advanced organic materials. However, the benzo[b]thiophene core is a recognized pharmacophore and a crucial building block in medicinal chemistry and materials science. researchgate.netbenthamdirect.com Derivatives of benzo[b]thiophene are integral to the synthesis of a variety of complex molecules, including pharmaceuticals and organic electronic materials. researchgate.netrsc.org The functional groups of This compound —an aldehyde and a benzo[b]thiophene moiety—theoretically allow for a range of chemical transformations, making it a plausible, though not yet documented, intermediate for more complex structures.

Integration into Optoelectronic Materials Development (e.g., Organic Semiconductors, OLEDs, OFETs)

There is no specific research available that details the integration of This compound into optoelectronic materials such as organic semiconductors, OLEDs, or OFETs. The broader class of benzo[b]thiophene derivatives, however, has been investigated for these applications due to their electronic properties. benthamdirect.com For instance, various benzo[b]thiophene compounds have been utilized as organic photoelectric materials and organic semiconductors. benthamdirect.com The development of novel benzo[b]thiophene derivatives remains an active area of research for applications in materials science. eurekaselect.com

Use as a Building Block in Polymer Chemistry

Specific examples of This compound being used as a building block in polymer chemistry are not found in the current body of scientific literature. In theory, the aldehyde group could be utilized in polymerization reactions, such as condensation polymerizations, to incorporate the benzo[b]thiophene unit into a polymer backbone. Such polymers could potentially exhibit interesting optical or electronic properties, a field of interest for materials scientists.

Contribution to Novel Catalytic System Design and Development

The scientific literature does not currently contain specific instances of This compound or its direct derivatives being used in the design and development of novel catalytic systems. However, the development of catalysts for the synthesis of benzo[b]thiophene derivatives is an area of active research. acs.org This indicates the importance of the benzo[b]thiophene scaffold in synthetic chemistry, even if the catalytic applications of this specific compound have not been explored.

Applications in Agrochemical Research (as synthetic precursors, not active agents)

There is no available research to suggest that This compound is used as a synthetic precursor in agrochemical research. While benzo[b]thiophene derivatives have been explored for a wide range of biological activities, there is no specific mention of this compound in the context of agrochemicals. researchgate.net

Challenges, Future Directions, and Emerging Research Themes in 4 Benzo B Thiophen 3 Yl Butanal Chemistry

Addressing Scalability and Efficiency in Synthesis

The synthesis of 4-(Benzo[b]thiophen-3-yl)butanal on a laboratory scale can be envisioned through established methods for the functionalization of benzothiophenes. However, translating these methods to a larger, industrial scale presents several challenges.

One common approach to introduce a side chain at the 3-position of benzothiophene (B83047) is through a Friedel-Crafts acylation, followed by reduction. However, this method often requires harsh conditions and can lead to side products. An alternative is the use of Grignard reagents, which are highly reactive but also sensitive to air and moisture, making their large-scale use challenging and hazardous. numberanalytics.com The development of continuous flow processes for Grignard reactions is a promising avenue to mitigate these risks and improve efficiency. aiche.org

Modern cross-coupling reactions, such as Suzuki-Miyaura coupling, offer a more controlled and versatile approach to functionalize the benzothiophene ring. numberanalytics.com However, the cost of palladium catalysts and the need for efficient removal of metal residues from the final product are significant considerations for scalability. Recent advances in catalysis, including the use of more abundant and less toxic metals, could provide more sustainable and cost-effective synthetic routes.

Another promising strategy is the use of photoredox catalysis, which allows for mild and efficient C-C bond formation under visible light irradiation. acs.orgacs.org This method avoids the need for high temperatures and strong reagents, making it an attractive option for the synthesis of complex molecules like this compound.

Synthetic StrategyAdvantagesScalability Challenges
Friedel-Crafts AcylationReadily available starting materialsHarsh reaction conditions, potential for side products
Grignard ReactionStrong C-C bond formationSensitivity to air and moisture, safety concerns on large scale numberanalytics.com
Cross-Coupling ReactionsHigh selectivity and functional group tolerance numberanalytics.comCost of catalysts, metal contamination of product
Photoredox CatalysisMild reaction conditions, high efficiency acs.orgacs.orgRequires specialized equipment, catalyst stability over long runs

Discovery of Novel Reactivity and Unexplored Transformations

The butanal side chain of this compound offers a rich playground for exploring novel reactivity. The aldehyde group is a versatile functional handle that can participate in a wide range of transformations, including condensations, oxidations, reductions, and multicomponent reactions. malayajournal.org

For instance, the Knoevenagel condensation of this compound with active methylene (B1212753) compounds could lead to a variety of functionalized benzothiophene derivatives with potential applications in materials science and medicinal chemistry. Furthermore, the development of asymmetric catalytic methods for the transformation of the aldehyde group could provide access to chiral benzothiophene derivatives with specific biological activities. nih.govnih.gov

The flexible butyl linker also allows for the possibility of intramolecular reactions, leading to the formation of new heterocyclic ring systems fused to the benzothiophene core. Such transformations could be triggered by acid or base catalysis, or by transition metal-mediated C-H activation.

Development of Advanced Functional Materials Based on the Compound's Core Structure

The benzothiophene core is a well-established building block for organic electronic materials due to its excellent charge transport properties and high chemical stability. bohrium.comresearchgate.netmdpi.com Derivatives of benzothiophene have been successfully employed in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). bohrium.comresearchgate.netmdpi.com

The unique structure of this compound, with its flexible side chain and reactive aldehyde group, offers several opportunities for the design of novel functional materials. The aldehyde can be used as a reactive site for polymerization or for grafting the molecule onto surfaces. The flexibility of the butyl chain could influence the self-assembly and morphology of thin films, which are critical parameters for device performance. rsc.org

Furthermore, the introduction of specific functional groups onto the benzothiophene ring or the butanal side chain could be used to tune the optical and electronic properties of the resulting materials. nih.gov For example, the incorporation of electron-donating or electron-withdrawing groups can modify the energy levels of the molecule, leading to materials with tailored absorption and emission characteristics. nih.gov

Material ApplicationKey Properties of Benzothiophene CorePotential Role of this compound
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, chemical stability bohrium.comresearchgate.netAldehyde for polymerization/surface grafting, side chain to influence packing
Organic Photovoltaics (OPVs)Broad absorption, efficient charge separationTuning of optical properties through functionalization
Organic Light-Emitting Diodes (OLEDs)High fluorescence quantum yields, thermal stability nih.govSynthesis of novel emissive materials through derivatization

Integration with High-Throughput Experimentation and Automated Synthesis

High-throughput experimentation (HTE) and automated synthesis are powerful tools for accelerating the discovery and optimization of new reactions and materials. nih.govnih.gov These technologies allow for the rapid screening of a large number of reaction conditions or compound libraries, significantly reducing the time and resources required for research and development.

In the context of this compound chemistry, HTE could be used to quickly identify optimal conditions for its synthesis, such as the best catalyst, solvent, and temperature for a particular transformation. nih.gov Automated synthesis platforms could then be used to prepare a library of derivatives by reacting the aldehyde group with a variety of building blocks. merckmillipore.comwikipedia.orgresearchgate.net

The integration of HTE and automated synthesis with advanced analytical techniques, such as mass spectrometry and NMR spectroscopy, would enable a closed-loop discovery process where the results of one experiment are used to inform the design of the next. This data-driven approach has the potential to revolutionize the way we discover and develop new functional molecules. nih.gov

Exploration of Interdisciplinary Research Avenues Beyond the Scope of This Outline

The unique combination of a bioactive benzothiophene core and a reactive aldehyde group in this compound opens up numerous possibilities for interdisciplinary research.

In medicinal chemistry, the compound could serve as a starting point for the development of new therapeutic agents. Benzothiophene derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govijpsjournal.comresearchgate.netrsc.org The aldehyde group could be used to attach the molecule to a variety of biological targets or to create prodrugs that release the active compound under specific physiological conditions.

In the field of chemical biology, this compound could be used as a chemical probe to study biological processes. The aldehyde group can be used to label proteins or other biomolecules, allowing for their visualization and tracking within living cells.

Furthermore, the development of biocatalytic methods for the synthesis of chiral derivatives of this compound could provide access to enantiomerically pure compounds with enhanced biological activity. nih.govnih.gov

Identification of Persistent Research Gaps and Opportunities

Despite the potential of this compound, there are several significant research gaps that need to be addressed. The most pressing is the lack of a detailed study of its fundamental chemical and physical properties. A thorough characterization of the compound, including its crystal structure, spectroscopic data, and electrochemical behavior, is essential for understanding its potential applications.

Another major gap is the absence of studies on its biological activity. A systematic screening of the compound and its derivatives against a panel of biological targets could reveal new therapeutic opportunities. wisdomlib.orgnih.gov

Finally, there is a need for the development of more efficient and sustainable synthetic methods for the preparation of this compound and its derivatives. This includes the exploration of new catalytic systems, the use of renewable starting materials, and the development of environmentally friendly reaction conditions. The synthesis of related benzothiophene-3-carboxylic esters has been achieved through palladium iodide-catalyzed oxidative cyclization, suggesting a potential route for related butanal compounds. acs.org

Addressing these research gaps will require a multidisciplinary approach, involving collaboration between synthetic chemists, materials scientists, and biologists. The exploration of the chemistry of this compound holds the promise of new discoveries and innovations with far-reaching implications for science and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-(Benzo[b]thiophen-3-yl)butanal derivatives?

  • Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation reactions. For example, derivatives with aryl substituents are synthesized by reacting 1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one with substituted benzaldehydes in methanol using KOH as a base. Reactions proceed for 24 hours under reflux, followed by solvent removal, extraction with CH₂Cl₂, and purification via silica gel column chromatography . Key parameters include maintaining stoichiometric ratios of reactants and controlling reaction temperature to avoid side products.

Q. How can purification challenges in synthesizing this compound analogs be addressed?

  • Methodological Answer : Impurities often arise from unreacted starting materials or byproducts. Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) is effective for isolating target compounds. For polar derivatives, recrystallization using methanol or ethanol can improve purity. Monitoring by TLC and optimizing solvent polarity during column runs are critical .

Q. What spectroscopic techniques are essential for characterizing this compound-based compounds?

  • Methodological Answer : Confirm structural integrity using:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution.
  • HRMS : Validate molecular weights (e.g., experimental vs. calculated values within ±0.004 Da).
  • IR : Identify carbonyl stretches (~1650 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the benzaldehyde moiety influence reaction yields in Claisen-Schmidt condensations?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -F) reduce yields (30–52%) due to steric hindrance or deactivation of the aldehyde. Methoxy groups (-OCH₃) enhance reactivity via electron-donating effects, improving yields (up to 66%). Systematic variation of substituents and computational modeling (DFT) can predict electronic effects on reaction pathways .

Q. How can contradictions in spectroscopic data for structurally similar derivatives be resolved?

  • Methodological Answer : Overlapping NMR signals in crowded aromatic regions (e.g., benzo[b]thiophene and trimethoxyphenyl moieties) require advanced techniques:

  • 2D NMR (NOESY) : Resolves spatial proximity of protons.
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic effects.
  • Computational Integration : Compare experimental spectra with simulated data from software like Gaussian or ACD/Labs .

Q. What strategies validate the biological activity of this compound derivatives as HDAC6 inhibitors?

  • Methodological Answer :

  • In vitro assays : Measure IC₅₀ values using recombinant HDAC6 enzymes and fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).
  • Selectivity profiling : Test against other HDAC isoforms (e.g., HDAC1, HDAC4) to confirm specificity.
  • Cellular assays : Assess cytotoxicity and target engagement in neuropathic pain models (e.g., SH-SY5Y cells) .

Q. How can discrepancies in reaction yields between small-scale and scaled-up syntheses be mitigated?

  • Methodological Answer : Optimize mixing efficiency and heat transfer during scale-up. Use flow chemistry for controlled reagent addition. Monitor intermediates via inline FTIR or HPLC to detect deviations early. For example, scaled-up Claisen-Schmidt reactions may require slower aldehyde addition rates to prevent exothermic side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.